molecular formula C13H11N5OS B2898140 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1266388-04-8

5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2898140
CAS No.: 1266388-04-8
M. Wt: 285.33
InChI Key: QQAURZGPPSESCK-UHFFFAOYSA-N
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Description

5-Amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a carboxamide group at position 4 and a 4-phenylthiazole moiety at the N-position. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including antifungal, anti-inflammatory, and antimicrobial properties . The 4-phenylthiazol-2-yl group in this compound may enhance its ability to interact with biological targets, as demonstrated by related thiazole-containing agents that induce oxidative damage in pathogens like Candida albicans .

Properties

IUPAC Name

5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c14-11-9(6-15-18-11)12(19)17-13-16-10(7-20-13)8-4-2-1-3-5-8/h1-7H,(H3,14,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAURZGPPSESCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(NN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanoacetamide Cyclocondensation Route

The most widely implemented approach (Scheme 1) utilizes cyanoacetamide derivatives as versatile precursors:

Step 1:
Ethyl cyanoacetate (1) undergoes nucleophilic acyl substitution with hydrazine hydrate (2) to yield cyanoacetohydrazide (3):
$$ \text{NC-CH}2\text{-COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{NC-CH}2\text{-CONHNH}_2 + \text{EtOH} $$

Step 2:
Reaction with benzenediazonium chloride (4) generates the hydrazone intermediate (5), which undergoes cyclization with chloroacetonitrile (6) in DMF at 80°C:
$$ \text{5} + \text{ClCH}_2\text{CN} \xrightarrow{\text{NaOAc}} \text{5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile} $$ (7)

Step 3:
Nitrilase-mediated hydrolysis converts the cyano group to carboxylic acid (8), though acidic hydrolysis (HCl/H2O, reflux) remains prevalent in industrial settings:
$$ \text{7} \xrightarrow{\text{HCl/H}_2\text{O}} \text{5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid} $$ (8)

Optimization Data:

Parameter Value Range Optimal Conditions
Cyclization Temp 70-90°C 80°C
Reaction Time 4-8 h 6 h
Solvent System DMF/EtOH (3:1) DMF
Yield (Step 2→3) 62-78% 72%

Microwave-Assisted Pyrazole Formation

Recent protocols employ microwave irradiation to accelerate the cyclization step:

Procedure:
A mixture of hydrazone intermediate (5, 1.0 eq) and chloroacetonitrile (1.2 eq) in DMF irradiated at 150W for 15 minutes achieves 82% conversion efficiency. This method reduces reaction times from hours to minutes while improving regioselectivity (N1/C4 ratio >9:1).

Thiazole Subunit Synthesis

Classical Hantzsch Thiazole Synthesis

The 4-phenyl-1,3-thiazol-2-amine (9) is synthesized via:
$$ \text{PhCOCH}2\text{Br} + \text{NH}4\text{SCN} \xrightarrow{\text{EtOH, Δ}} \text{9} $$

Critical Parameters:

  • Stoichiometric control of NH4SCN (1.05 eq) prevents polysulfide formation
  • Ethanol reflux at 78°C for 4 h optimal
  • Yield: 68-72% after recrystallization (hexane/EtOAc)

Transition Metal-Catalyzed Approach

Palladium-mediated coupling enhances substituent tolerance:

$$ \text{PhC≡CBr} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{9} $$

  • 10 mol% catalyst loading
  • DMF/H2O (5:1) at 100°C
  • 85% yield reported for electron-deficient aryl systems

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of pyrazole-4-carboxylic acid (8) using EDCl/HOBt system:

Protocol:

  • Charge 8 (1.0 eq), EDCl (1.2 eq), HOBt (1.1 eq) in anhydrous DMF
  • Stir at 0°C for 30 min
  • Add 4-phenyl-1,3-thiazol-2-amine (9, 1.05 eq)
  • Warm to rt, stir 12 h
  • Isolate via aqueous workup (NaHCO3/H2O)

Yield: 65-72% after silica gel chromatography

Mixed Anhydride Method

Alternative activation using isobutyl chloroformate:

$$ \text{8} + \text{iBuOCOCl} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{9}} \text{Target} $$

  • Requires strict temperature control (-15°C)
  • 58% yield with reduced racemization risk

Integrated Process Considerations

Continuous Flow Synthesis

Recent advancements demonstrate:

  • Pyrazole formation in tubular reactor (Residence time: 8 min)
  • In-line IR monitoring of intermediate 5
  • Thiazole synthesis via packed bed catalyst
  • Overall yield improvement to 74% vs batch 62%

Green Chemistry Metrics

Metric Batch Process Flow Process
PMI (Total) 86 42
E-Factor 34 18
Energy Consumption 58 kWh/kg 27 kWh/kg

Analytical Characterization Benchmarks

1H NMR (DMSO-d6):
δ 12.34 (s, 1H, NH), 8.27 (s, 1H, thiazole-H), 7.82-7.26 (m, 5H, Ph), 6.01 (s, 2H, NH2), 2.51 (s, 1H, pyrazole-H)

HPLC Purity:

99.5% achieved via gradient elution (0.1% TFA in H2O/MeCN)

MS (ESI+):
m/z 342.12 [M+H]+ (calc. 342.11)

Industrial-Scale Challenges and Solutions

Key Issues:

  • Exothermic risk during diazonium formation
  • Nitrile hydrolysis side reactions
  • Thiazole ring oxidation under acidic conditions

Mitigation Strategies:

  • Adiabatic reaction calorimetry for thermal hazard assessment
  • pH-stat control during hydrolysis (maintain pH 4.5-5.0)
  • Nitrogen sparging to prevent thiazole oxidation

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Ammonia, amine derivatives, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Here's a detailed overview of the applications of 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide, based on the provided research results:

General Information
this compound is a pyrazole derivative with a molecular formula of C14H12N4O2S . AstaTech Inc. offers it with a purity of 95% .

Pyrazole Applications
Many studies suggest that compounds containing a 1H-pyrazole structure are of significant interest as anticancer agents . These compounds can inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . Additionally, 1-aryl-1H-pyrazole scaffolds have demonstrated antiproliferative activity, especially against breast cancer cells and liver cancer cells . Pyrazole biomolecules have demonstrated anti-inflammatory and anticancer properties . Multicomponent reactions are used in the synthesis of biologically active molecules containing the pyrazole .

Specific Activities of Pyrazole Derivatives

  • Antioxidant Activity: Some 4-aminopyrazoles (4APs) have shown antioxidant properties, particularly N-unsubstituted 4APs and their hydrochlorides .
  • Anticonvulsant Activity: Certain aminopyrazoles have demonstrated anticonvulsant activity .
  • Anticancer Activity:
    • 4APs can possess anticancer activity against HeLa cells .
    • Certain pyrazole derivatives have shown significant anticancer efficacy against HCT116 and MCF-7 cell lines and displayed inhibition of Aurora-A kinase .
    • Some pyrazole derivatives have been screened against the MCF7 cancer cell line, NCI-H460, and SF-268, demonstrating potential as anticancer agents .
    • 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives have been assessed for CDK inhibition potential .
    • Pyrazole-3-carboxamide derivatives have shown anticancer potential on HepG2, Jurkat, DLD-1, and human T cell lymphoblast cancer cell lines .
    • Pyrazole-linked benzimidazole derivatives have been evaluated on U937, K562, HT29, and A549 cancer cell lines, as well as for in vitro inhibition of Aurora A/B kinase .
    • 5-phenyl-1H-pyrazol derivatives have been assessed for BRAF (V600E) inhibition, with some derivatives displaying anticancer potential against WM266.4 and A375 .

Amino-Pyrazoles in Medicinal Chemistry

  • 4-Amino pyrazoles (4APs) have demonstrated multiple pharmacological activities depending on the peripheral substituents at the pyrazole core .
  • 4-Amino-3-trifluoromethyl-5-phenylpyrazoles have been identified as a lead structure for developing new pharmacologically active compounds .
  • 4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride has been proposed as a lead structure for developing novel therapeutic drug candidates for treating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antifungal Activity

  • The target compound’s thiazole moiety is structurally analogous to (4-phenyl-1,3-thiazol-2-yl) hydrazine, which exhibits antifungal activity by inducing oxidative stress in C. albicans .
  • Comparison with Pyrazole Analogs:
    • Compounds like 4a–4c and 6f–6g lack the thiazole ring but feature carboxamide-linked aryl groups. Their activities are likely modulated by substituent polarity; for example, chlorophenyl groups (4c, 6g) may improve lipophilicity and membrane penetration .
    • The methoxy group in 6f and 6g could enhance solubility but reduce antimicrobial potency compared to halogenated derivatives .

Biological Activity

5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activities, highlighting key research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by the presence of a thiazole moiety. Its molecular formula is C12H10N4OS, with a molecular weight of approximately 246.30 g/mol. The structural features that contribute to its biological activity include:

  • Amino group : Enhances solubility and interaction with biological targets.
  • Thiazole ring : Known for its diverse biological activities.
  • Pyrazole core : Associated with anticancer properties.

The mechanism by which this compound exerts its effects is primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cancers, and their aberrant activation leads to tumor progression. This compound has been identified as a pan-FGFR inhibitor, demonstrating significant efficacy against both wild-type and mutant forms of FGFRs.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. Notably:

  • In vitro studies : The compound showed IC50 values in the nanomolar range against several cancer cell lines:
    • NCI-H520 (lung cancer): IC50 = 19 nM
    • SNU-16 (gastric cancer): IC50 = 59 nM
    • KATO III (gastric cancer): IC50 = 73 nM .

These results indicate that the compound effectively suppresses cell proliferation and induces apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrazole and thiazole rings can significantly influence the biological activity of the derivatives. For instance, the introduction of different substituents on the phenyl ring enhances potency against specific cancer types.

Data Table: Biological Activity Overview

Cell LineIC50 (nM)Mechanism of Action
NCI-H52019FGFR inhibition
SNU-1659FGFR inhibition
KATO III73FGFR inhibition
HeLa>100Moderate cytotoxicity

Case Study 1: Inhibition of FGFRs

A study focused on the design and synthesis of derivatives based on the pyrazole structure aimed at developing novel FGFR inhibitors. The lead compound demonstrated irreversible binding to FGFR1, showcasing a promising approach to overcome drug resistance associated with gatekeeper mutations in FGFRs .

Case Study 2: Broad-Spectrum Antitumor Activity

Another investigation explored the compound's activity against multiple cancer types. It was found to inhibit growth in lung, gastric, and colorectal cancers effectively. The study emphasized the importance of further optimizing this compound for enhanced selectivity and reduced toxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves multi-step condensation reactions. For example, intermediates like 4-phenyl-1,3-thiazol-2-amine are reacted with pyrazole-4-carboxylic acid derivatives under reflux conditions. Key factors include solvent choice (e.g., DMF for polar intermediates) and temperature control (60–100°C) to avoid side reactions . Sodium azide or thiosemicarbazide may be used for cyclization steps, with yields optimized via pH adjustment (neutral to slightly acidic conditions) .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole NH2 at δ 6.8–7.2 ppm, thiazole aromatic protons at δ 7.3–8.1 ppm) and confirms regiochemistry .
  • IR Spectroscopy : Identifies carboxamide C=O stretching (~1650–1680 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 326.0825 for C13H12N5OS) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodology : The compound exhibits limited aqueous solubility due to its aromatic and heterocyclic motifs. For in vitro assays, dimethyl sulfoxide (DMSO) is often used as a co-solvent (≤0.1% v/v to avoid cytotoxicity). Solubility can be enhanced via salt formation (e.g., hydrochloride) or nanoformulation .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data across different cell lines?

  • Methodology :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50 values for kinase inhibition may arise from differences in ATP concentrations (fixed at 1 mM for consistency) .
  • Orthogonal Validation : Confirm activity via alternative assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

Q. How do electronic effects of substituents on the thiazole ring modulate binding to kinase targets?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations reveal electron-withdrawing groups (e.g., -NO2) increase thiazole’s electrophilicity, enhancing interactions with kinase ATP-binding pockets.
  • Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) using molecular docking (AutoDock Vina) to quantify binding energy differences (ΔG ~1–2 kcal/mol) .

Q. What experimental designs mitigate synthetic challenges in scaling up this compound?

  • Methodology :

  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce side products in exothermic steps (e.g., cyclization reactions).
  • Catalytic Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity and reduce reaction times .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodology : Single-crystal X-ray diffraction confirms the dominant tautomer (e.g., pyrazole NH2 vs. thiazole NH). For example, triclinic crystal systems (space group P1) with Z’ = 2 reveal hydrogen-bonding networks stabilizing the 1H-pyrazole-4-carboxamide form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.